molecular formula C23H29BrN2O3 B11557213 N'-[(E)-(2-bromophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

Cat. No.: B11557213
M. Wt: 461.4 g/mol
InChI Key: QDUAVINPNKDGGG-KOEQRZSOSA-N
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Description

N’-[(E)-(2-bromophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is a complex organic compound with a molecular formula of C23H29BrN2O3 This compound is characterized by the presence of a bromophenyl group, an octyloxyphenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide typically involves the condensation of 2-bromobenzaldehyde with 2-[4-(octyloxy)phenoxy]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodophenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-bromophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the acetohydrazide moiety could be involved in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-bromophenyl)methylidene]-2-[4-(methoxy)phenoxy]acetohydrazide
  • N’-[(E)-(2-bromophenyl)methylidene]-2-[4-(ethoxy)phenoxy]acetohydrazide
  • N’-[(E)-(2-bromophenyl)methylidene]-2-[4-(tert-butyl)phenoxy]acetohydrazide

Uniqueness

N’-[(E)-(2-bromophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties. This group can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H29BrN2O3

Molecular Weight

461.4 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(4-octoxyphenoxy)acetamide

InChI

InChI=1S/C23H29BrN2O3/c1-2-3-4-5-6-9-16-28-20-12-14-21(15-13-20)29-18-23(27)26-25-17-19-10-7-8-11-22(19)24/h7-8,10-15,17H,2-6,9,16,18H2,1H3,(H,26,27)/b25-17+

InChI Key

QDUAVINPNKDGGG-KOEQRZSOSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Br

Origin of Product

United States

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